molecular formula C18H18F2N2O3S B2431620 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-difluorobenzamide CAS No. 922036-26-8

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-difluorobenzamide

Cat. No. B2431620
CAS RN: 922036-26-8
M. Wt: 380.41
InChI Key: BOWINYZRRZFLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of dihydroisoquinoline, which is a type of organic compound known as a heterocyclic compound . Dihydroisoquinolines are often used in the synthesis of various pharmaceuticals .


Synthesis Analysis

Dihydroisoquinolines can be synthesized through various methods, including the Pictet-Spengler reaction . The sulfonyl group could potentially be introduced through a sulfonation reaction .


Molecular Structure Analysis

The compound contains a dihydroisoquinoline moiety, a sulfonyl group, and a difluorobenzamide group. These groups could potentially influence the compound’s reactivity and biological activity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl and difluorobenzamide groups. For example, the sulfonyl group might make the compound more susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase the compound’s polarity .

Scientific Research Applications

Medical Imaging Applications

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-difluorobenzamide and its derivatives have been explored for their potential in medical imaging, specifically in PET (Positron Emission Tomography) scans for assessing cellular proliferation in tumors. A study by Dehdashti et al. (2013) evaluated the safety, dosimetry, and potential of a cellular proliferative marker, closely related to the compound , for imaging tumor proliferation via PET in patients with various malignancies. This research highlighted the compound's promising application in evaluating the proliferative status of solid tumors, leveraging the significant correlation between the marker uptake and Ki-67, a proliferation marker, which suggests its utility in clinical trials for PET imaging (Dehdashti et al., 2013).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of compounds structurally related to N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-difluorobenzamide have been extensively studied. Dingemanse et al. (2013) explored the disposition, metabolism, and elimination of almorexant, a tetrahydroisoquinoline derivative, in humans. This study provided valuable insights into the metabolic pathways and the extensive metabolization of such compounds, offering a foundation for understanding the pharmacokinetics of closely related chemicals (Dingemanse et al., 2013).

Environmental Exposure and Health Impacts

Research has also delved into the environmental presence of perfluorinated sulfonamides, a category related to the compound in focus, and their potential health impacts. Studies by Shoeib et al. (2005) and Calafat et al. (2007) investigated the occurrence and human exposure to PFASs, demonstrating their widespread presence and potential health implications. These studies contribute to the understanding of environmental exposure to such compounds and underscore the need for further research on their health impacts (Shoeib et al., 2005; Calafat et al., 2007).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3S/c19-15-6-3-7-16(20)17(15)18(23)21-9-11-26(24,25)22-10-8-13-4-1-2-5-14(13)12-22/h1-7H,8-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWINYZRRZFLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.